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Mal-NH-ethyl-SS-propionic acid

Cat. No.: B608825
M. Wt: 332.4 g/mol
InChI Key: MQYOVZAKKXDVHK-UHFFFAOYSA-N
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Description

Contextualization of Cleavable Linker Architectures in Bioconjugation Chemistry

Non-cleavable linkers remain intact throughout the delivery and internalization process, and drug release relies on the complete lysosomal degradation of the antibody carrier. nih.gov In contrast, cleavable linkers are designed with a specific chemical bond that can be broken under certain physiological conditions, leading to the release of the payload. axispharm.com This targeted release mechanism is a key advantage, as it can minimize exposure of healthy tissues to the potent payload. axispharm.comamericanpharmaceuticalreview.com

The cleavage mechanism is the defining feature of these linkers, which can be classified based on their trigger:

Chemically Labile Linkers: These respond to specific environmental conditions. axispharm.com

Acid-Sensitive Linkers: These linkers, such as hydrazones and silyl (B83357) ethers, are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.0-5.0) compared to the neutral pH of blood plasma (~7.4). nih.govaxispharm.com However, their stability in circulation can sometimes be a challenge. nih.gov

Redox-Sensitive Linkers: Disulfide linkers fall into this category. They are stable in the bloodstream but are readily cleaved in the reducing environment inside a cell, which has a significantly higher concentration of reducing agents like glutathione (B108866). chemistryviews.org

Enzyme-Cleavable Linkers: These incorporate sequences that are recognized and cleaved by specific enzymes that are overexpressed in tumor cells or within particular cellular compartments like lysosomes. axispharm.com Common examples include peptide-based linkers (e.g., Valine-Citrulline) cleaved by cathepsins or β-glucuronide linkers. axispharm.comunimi.it

The choice between these architectures depends on the drug's mechanism of action, the target antigen's biology, and the desired pharmacokinetic profile of the conjugate. frontiersin.org Cleavable linkers are employed in a majority of clinically approved ADCs, highlighting their importance in modern therapeutic design. nih.govamericanpharmaceuticalreview.com

Linker TypeCleavage TriggerExample Moiety
Acid-Sensitive Low pH (endosomes/lysosomes)Hydrazone, Carbonate
Redox-Sensitive High concentration of intracellular glutathioneDisulfide Bond
Enzyme-Sensitive Specific enzymes (e.g., Cathepsins, β-glucuronidase) overexpressed in tumorsVal-Cit, β-glucuronide

The Foundational Role of Maleimide-Disulfide Linkers in Targeted Therapeutic Modalities

The combination of a maleimide (B117702) functional group and a disulfide bond within a single linker creates a powerful tool for constructing ADCs. This architecture leverages the specific chemistries of both moieties to achieve controlled drug conjugation and release.

The maleimide group is one of the most widely used reactive handles for thiol-specific bioconjugation. nih.govbiochempeg.com It reacts readily with the sulfhydryl groups of cysteine residues on an antibody to form a stable thioether bond. broadpharm.com This reaction is highly efficient and can be performed under mild conditions, making it suitable for use with sensitive biological molecules. While native antibodies have inter-chain disulfide bonds that can be reduced to provide reactive cysteines, modern antibody engineering can introduce cysteine residues at specific sites, allowing for the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). nih.gov

The disulfide bond is the "cleavable" component of the linker. cam.ac.uk Its role is to remain stable in the oxidizing environment of the bloodstream but to undergo rapid cleavage inside the target cell. This selectivity is based on the significant difference in the concentration of glutathione (GSH), a tripeptide with a free thiol group, which is present in millimolar concentrations inside the cell but only micromolar concentrations in the plasma. tandfonline.comtandfonline.com Intracellular glutathione and enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can efficiently reduce the disulfide bond, releasing the attached payload in its active form. nih.gov

The linker Mal-NH-ethyl-SS-propionic acid is a prime example of this design. The maleimide end attaches to a cysteine on the antibody, while the propionic acid end is used to connect the cytotoxic payload. Upon internalization of the ADC into a cancer cell, the disulfide bridge is broken, liberating the drug to exert its therapeutic effect.

Evolution of this compound and Related Disulfide-Containing Linkers in Research and Development

The development of disulfide-containing linkers has evolved to address challenges related to stability and efficiency. Early disulfide linkers, while effective in principle, sometimes showed insufficient stability in vivo, leading to premature drug release and potential off-target toxicity. tandfonline.com This has driven significant research into creating more robust and precisely acting linkers.

A key area of evolution has been the modulation of disulfide bond stability. Researchers found that introducing steric hindrance around the disulfide bond could significantly enhance its stability in circulation without preventing its cleavage in the reducing intracellular environment. frontiersin.orgbiochempeg.com By adding bulky groups, such as methyl groups, adjacent to the S-S bond, the linker is better shielded from unwanted reactions in the plasma.

Another major advancement lies in the conjugation chemistry itself. While traditional maleimide conjugation to reduced interchain disulfides is effective, it can lead to heterogeneous products. nih.gov To overcome this, "next-generation maleimides" (NGMs) have been developed. These reagents, such as dibromomaleimides, are capable of "re-bridging" the two sulfur atoms of a reduced native disulfide bond. rsc.org This process restores the covalent link between the antibody chains while simultaneously attaching the drug, resulting in more homogeneous and structurally intact conjugates. rsc.org

The journey from simple disulfide linkers to advanced, sterically hindered, and re-bridging systems like those related to this compound reflects a continuous effort to refine the balance between ADC stability in circulation and efficient payload release within the tumor, ultimately aiming to widen the therapeutic window of these powerful drugs. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O5S2 B608825 Mal-NH-ethyl-SS-propionic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYOVZAKKXDVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Mal Nh Ethyl Ss Propionic Acid

Strategic Approaches for the Chemical Synthesis of Mal-NH-ethyl-SS-propionic Acid

The synthesis of this compound involves a multi-step process that strategically combines its three key functional components. While specific proprietary synthesis routes are not always publicly detailed, a logical synthetic approach can be inferred from the structure of the molecule and general organic chemistry principles. A plausible pathway would involve the synthesis of two primary fragments: a maleimide-containing amine and a propionic acid derivative with a thiol group, followed by the formation of the disulfide bridge.

A critical aspect of the synthesis is the protection and deprotection of reactive functional groups to ensure the desired reactions occur at the correct stage. For instance, the amine and thiol groups would likely be protected during the initial steps and deprotected to allow for the final coupling reactions.

Directed Functional Group Manipulation and Chemical Modifications

The versatility of this compound stems from the distinct reactivity of its three functional moieties, allowing for specific chemical modifications and derivatizations.

Maleimide (B117702) Moiety Functionalization Strategies

The maleimide group is highly reactive towards thiol (sulfhydryl) groups, forming a stable thioether bond. This reaction is a cornerstone of bioconjugation chemistry due to its high selectivity and efficiency under mild, aqueous conditions at physiological pH. uu.nlwilhelm-lab.com

Key Strategies:

Thiol-Maleimide Michael Addition: This is the most common functionalization strategy. The thiol group of a biomolecule, such as a cysteine residue in a protein or a synthetically introduced thiol on a small molecule, undergoes a Michael addition reaction with the double bond of the maleimide ring. researchgate.net This reaction is rapid and forms a stable covalent bond. jku.at

Diels-Alder Reactions: The double bond within the maleimide ring can also participate in Diels-Alder reactions with conjugated dienes. This approach can be used to create more complex, cyclic structures and has been explored for creating reversible linkages through retro-Diels-Alder reactions. researchgate.netnih.gov

Carboxylic Acid Group Derivatization for Amide Bond Formation

The terminal carboxylic acid group provides a handle for conjugation to primary and secondary amines through the formation of a stable amide bond. This is a widely used method for attaching the linker to various molecules. thermofisher.com

Common Derivatization Methods:

Carbodiimide (B86325) Chemistry: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are frequently used to activate the carboxylic acid. thermofisher.com The activated intermediate, an O-acylisourea, readily reacts with a primary amine to form an amide bond. thermofisher.com The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to improve efficiency and stability of the active intermediate. thermofisher.com

Conversion to Active Esters: The carboxylic acid can be converted to a more reactive species, such as an NHS ester. These active esters can then be isolated and subsequently reacted with an amine-containing molecule in a separate step, providing greater control over the conjugation process.

Thioester Formation: In some methodologies, carboxylic acids can be converted to thioesters, which can then react with amines to form amides. This approach is inspired by natural peptide synthesis. nih.gov

Reagent ClassExample ReagentReactive TowardsBond Formed
CarbodiimidesEDC, DCCCarboxylic Acids, Primary AminesAmide
Active EstersNHS EstersPrimary AminesAmide
ThioestersDithiopyridyl derivativesAminesAmide

Tailored Engineering of the Disulfide Bridge Component

The disulfide bond within this compound is a cleavable linker, designed to be stable in the bloodstream but readily reduced in the intracellular environment where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher. nih.govresearchgate.netnih.gov

Engineering Considerations:

Redox-Sensitivity: The disulfide bond is the key to the linker's cleavable nature. Its susceptibility to reduction by thiols like GSH is a fundamental aspect of its design for drug delivery systems. nih.govnih.gov

Thiol-Disulfide Exchange: The cleavage mechanism involves a thiol-disulfide exchange reaction. This process is crucial for the release of a conjugated payload within the target cell. researchgate.net

Structural Modifications: While the core disulfide bond is central, modifications to the adjacent chemical structure can subtly influence its stability and cleavage kinetics. However, for this compound, the ethyl-SS-propionic acid structure is a common and established motif.

Integration of this compound into Polymeric and Macromolecular Constructs

The unique trifunctional nature of this compound makes it an ideal building block for creating complex polymeric and macromolecular architectures for applications such as drug delivery and diagnostics.

Polymer-Drug Conjugates: The linker can be used to attach therapeutic agents to biocompatible polymers like polyethylene (B3416737) glycol (PEG). hep.com.cn The carboxylic acid can be reacted with an amine on the polymer, and the maleimide can be used to attach a thiol-containing drug.

Hydrogel Formation: Maleimide-containing crosslinkers are used in the synthesis of hydrogels for biomedical applications, including drug delivery and tissue engineering. researchgate.net The maleimide groups can react with thiol-functionalized polymers to form a crosslinked network.

Nanoparticle Functionalization: The linker can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or polymeric nanoparticles. uu.nlwilhelm-lab.com This allows for the attachment of targeting ligands (via the maleimide) and therapeutic agents (via the carboxylic acid), creating multifunctional nanocarriers. nih.gov For example, a common method involves attaching the linker to the nanoparticle surface and then conjugating a thiol-containing biomolecule to the maleimide group. wilhelm-lab.com

Polypeptide and Protein Conjugation: The linker is extensively used to create conjugates with polypeptides and proteins. nih.gov The maleimide group can selectively react with cysteine residues on a protein, while the carboxylic acid can be used to attach another molecule of interest. This has been applied in the development of antibody-drug conjugates, where the linker connects a cytotoxic drug to a monoclonal antibody. glpbio.comchemsrc.com

Macromolecular ConstructIntegration StrategyKey Functional Groups Utilized
Polymer-Drug ConjugatesCovalent attachment of drug and polymerCarboxylic Acid, Maleimide
HydrogelsCross-linking of polymer chainsMaleimide
NanoparticlesSurface functionalizationCarboxylic Acid, Maleimide
Protein ConjugatesSite-specific conjugationMaleimide

Mechanistic Elucidation of Reactions Involving Mal Nh Ethyl Ss Propionic Acid

Comprehensive Analysis of Thiol-Maleimide Conjugation Reactions

The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation, prized for its speed, selectivity, and ability to proceed under mild, physiological conditions. axispharm.comthno.org This reaction, a Michael addition, results in the formation of a stable thioether bond. nih.gov

Reaction Pathways and Kinetic Profiles of Michael Addition

The conjugation of a thiol to a maleimide proceeds via a Michael-type addition mechanism. nih.gov The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. mdpi.com This is followed by protonation of the resulting enolate to form the stable succinimidyl thioether conjugate. mdpi.comnih.gov

The kinetics of this reaction are typically fast, with second-order rate constants often in the range of 100 to 1000 M⁻¹s⁻¹. nih.gov The reaction rate is dependent on several factors, including the pH of the medium and the pKa of the thiol. The reaction is significantly accelerated at a pH between 6.5 and 7.5, where a sufficient concentration of the more nucleophilic thiolate anion is present. axispharm.comnih.gov

Investigating the Influence of Solvents and Catalytic Species on Reactivity

The choice of solvent and the presence of catalytic species can significantly influence the kinetics and mechanism of the thiol-maleimide reaction. researchgate.netrsc.org Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), can stabilize the negatively charged thiolate intermediate, thereby increasing the reaction rate. mdpi.comresearchgate.net

The reaction can be catalyzed by both bases and nucleophiles. mdpi.com A weak base can facilitate the deprotonation of the thiol to form the more reactive thiolate anion. nih.gov However, strong bases can also promote undesired side reactions, such as the anionic polymerization of the maleimide. escholarship.org Nucleophilic catalysts, on the other hand, can initiate the reaction by adding to the maleimide, forming a more reactive intermediate that then reacts with the thiol. researchgate.net Computational studies have shown that the reaction can proceed through base-initiated, nucleophile-initiated, or ion pair-initiated pathways, depending on the specific solvent, initiator, and thiol involved. researchgate.netrsc.org

FactorInfluence on Thiol-Maleimide Reaction
pH Reaction rate increases with pH up to ~7.5 due to increased thiolate concentration. nih.gov
Solvent Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction by stabilizing the thiolate intermediate. mdpi.comresearchgate.net
Catalysts Weak bases and nucleophiles can catalyze the reaction, but strong bases may cause side reactions. nih.govmdpi.comescholarship.org
Thiol pKa Lower pKa thiols are more readily deprotonated, leading to faster reaction rates. nih.gov

Principles of Selectivity and Chemoselectivity in Bioconjugation

One of the key advantages of the thiol-maleimide reaction in bioconjugation is its high chemoselectivity. axispharm.com Under mildly acidic to neutral pH conditions (6.5-7.5), maleimides react preferentially with thiols over other nucleophilic functional groups commonly found in biomolecules, such as amines. axispharm.comnih.gov The rate of reaction with thiols can be up to 1,000 times faster than with amines at neutral pH. axispharm.com This selectivity is crucial for the site-specific modification of proteins, often targeting the thiol group of cysteine residues. nih.gov

However, it is important to note that at pH values above 8.5, the competitive reaction with amines (aza-Michael addition) can become more significant. nih.gov Furthermore, the resulting thioether bond, while generally stable, can undergo a retro-Michael reaction, leading to potential exchange with other thiols. nih.gov

Disulfide Bond Cleavage Mechanisms within Mal-NH-ethyl-SS-propionic Acid Linkers

The disulfide bond within the this compound linker is designed to be cleaved under specific conditions, providing a mechanism for controlled release in applications like ADCs. almacgroup.comcreative-biolabs.com This cleavage is typically achieved through a thiol-disulfide exchange reaction in a reducing environment.

Characterization of Reduction-Sensitive Disulfide Cleavage by Thiol-Disulfide Exchange

The cleavage of the disulfide bond occurs via a thiol-disulfide exchange reaction. This is a bimolecular nucleophilic substitution reaction (SN2) where a thiolate anion from a reducing agent attacks one of the sulfur atoms of the disulfide bond. nih.govpnas.org This leads to the formation of a new disulfide bond and the release of the other part of the original disulfide as a thiol.

The kinetics of this exchange are influenced by the concentration of the reducing agent and can also be affected by mechanical forces. pnas.orgresearchgate.net The reaction is generally slow in the absence of a catalyst but can be accelerated in biological systems. nih.gov

ParameterDescription
Reaction Type Bimolecular Nucleophilic Substitution (SN2) nih.govpnas.org
Reactants Disulfide bond and a reducing agent (thiol) nih.gov
Products A new disulfide bond and a thiol nih.gov
Kinetics Dependent on the concentration of the reducing agent. pnas.orgresearchgate.net

The Role of Endogenous Reducing Agents, Notably Glutathione (B108866), in Disulfide Scission

In a biological context, particularly within the cytoplasm of a cell, the primary endogenous reducing agent responsible for the cleavage of disulfide bonds in linkers like this compound is glutathione (GSH). almacgroup.commdpi.com The concentration of GSH is significantly higher inside cells (in the millimolar range) compared to the extracellular environment or blood plasma (in the micromolar range). mdpi.commdpi.com

This concentration gradient is a key feature exploited in the design of ADCs. mdpi.com The disulfide linker remains relatively stable in the bloodstream, minimizing premature drug release. creative-biolabs.com Upon internalization of the ADC into a cancer cell, the high intracellular concentration of GSH facilitates the rapid reduction of the disulfide bond, leading to the release of the cytotoxic payload at the target site. almacgroup.commdpi.com The steric hindrance around the disulfide bond can also be modified to tune the stability and release kinetics. mdpi.commdpi.com

Differentiating Cleavage Events in Distinct Biological Microenvironments

Conjugates utilizing this compound are engineered for conditional cleavage, primarily driven by the significant redox potential differences between distinct biological microenvironments. The key functional group governing this cleavage is the disulfide bond (-S-S-), which is susceptible to reduction by endogenous thiols.

The most profound difference is observed between the extracellular and intracellular compartments. The extracellular space, including blood plasma, is a relatively oxidizing environment with low concentrations of reducing agents like glutathione (GSH), typically in the micromolar range (2-20 µM). thno.orgbiorxiv.org This low redox potential ensures that the disulfide bond within the linker remains largely intact, providing stability to the conjugate during systemic circulation and minimizing premature release of the payload.

In stark contrast, the intracellular environment (cytosol) maintains a highly reducing state, characterized by a much greater concentration of GSH, ranging from 1 to 10 mM. thno.orgresearchgate.netmdpi.com This approximately 1000-fold higher GSH concentration facilitates the rapid reduction and cleavage of the disulfide bond. researchgate.net This process, known as thiol-disulfide exchange, releases the conjugated payload from the delivery vehicle inside the target cell. libretexts.org The tumor microenvironment can also exhibit a more reducing potential compared to normal tissues, further contributing to selective cleavage at the target site. Therefore, the cleavage of this compound-based conjugates is a spatially controlled event, dictated by the sharp gradient in glutathione concentration between the outside and inside of the cell. thno.org

Stability and Controlled Degradation Pathways of this compound Conjugates

The stability profile of conjugates formed with this compound is multifaceted, involving the interplay of two critical linkages: the disulfide bond discussed previously and the maleimide-thiol adduct.

Assessment of Conjugate Stability under Physiologically Relevant Conditions

Under physiologically relevant conditions (e.g., pH 7.4, 37°C), the stability of a conjugate derived from this compound is a function of both the disulfide bond and the succinimide (B58015) thioether linkage formed from the reaction of the maleimide group with a thiol (such as a cysteine residue on an antibody).

While the disulfide bond is relatively stable in the low-GSH environment of the bloodstream, the maleimide-thiol adduct itself can exhibit instability. nih.gov This linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation and the exchange of the payload with other circulating thiols, such as human serum albumin. researchgate.netucl.ac.uk This can result in off-target toxicity and reduced therapeutic efficacy. nih.govucl.ac.uk

Table 1: Stability of Various Maleimide-Thiol Adducts under Physiological Conditions (pH 7.4, 37°C)

Maleimide-Thiol Adduct TypeConditionObserved Half-Life (t½)Reference
N-alkyl thiosuccinimidepH 7.4, 37°C~27 hours ucl.ac.uk
N-aryl thiosuccinimidepH 7.4, 37°C~1.5 hours ucl.ac.uk
N-fluorophenyl thiosuccinimidepH 7.4, 37°C~0.7 hours ucl.ac.uk
Commercial PEG bis-maleimide conjugatePBS, 2 mM GSH, 37°C< 7 days (<50% remains) acs.org

Modulation of Degradation Kinetics for Maleimide-Thiol Adducts in Reducing Environments

While often considered a stable linkage after hydrolysis, the succinimide thioether bond can be intentionally designed for controlled degradation through the retro-Michael reaction, particularly in reducing environments. nih.govnih.gov This offers a release mechanism that is complementary to disulfide cleavage. The kinetics of this degradation can be precisely modulated, allowing for tunable release profiles. nih.govnih.govacs.org

The primary mechanism for this degradation is a thiol exchange reaction initiated by the retro-Michael reaction, where the succinimide thioether reverts to the original maleimide and thiol. nih.gov This process is highly dependent on the presence of other thiols, such as glutathione, which can then react with the maleimide. nih.govnih.gov

Several factors can be adjusted to control the degradation kinetics:

Reactivity of the Michael Donor: The structure and pKa of the thiol used to form the initial adduct significantly influence the rate of the retro reaction. nih.gov Conjugates formed with more reactive thiols may exhibit different degradation kinetics.

pH of the Environment: The retro-Michael reaction is sensitive to pH. Lowering the pH can retard the reaction kinetics, while physiological pH generally permits the reaction to proceed. biorxiv.org

Nature of the N-Substituent: The group attached to the nitrogen of the maleimide ring can alter the electronic properties and stability of the resulting thioether, thereby modulating degradation rates. nih.gov

Concentration of External Thiols: The rate and extent of the exchange reaction are dependent on the concentration of competing thiols, such as GSH, in the surrounding environment. nih.gov

Research has demonstrated that by carefully selecting the thiol component, the half-life of maleimide-thiol adducts when incubated with glutathione can be tuned. For example, adducts of N-ethylmaleimide (NEM) with different thiols showed half-lives ranging from 20 to 80 hours, with total conversion to the glutathione adduct reaching between 20% and 90%. nih.govacs.org This tunability provides a sophisticated method for controlling the release of a conjugated molecule in specific reducing environments, such as within the cytosol or in the tumor microenvironment. nih.govnih.gov

Table 2: Degradation of N-ethylmaleimide (NEM) Adducts in the Presence of Glutathione (GSH)

Initial Thiol Conjugated to NEMIncubation ConditionHalf-Life of Conversion (t½)Extent of Conversion to GSH AdductReference
4-mercaptophenylacetic acid (MPA)Incubated with GSH20-80 hours20-90% nih.govnih.govacs.org
N-acetylcysteineIncubated with GSH20-80 hours20-90% nih.govnih.govacs.org
3-mercaptopropionic acidIncubated with GSH20-80 hoursNot reported to show retro/exchange nih.govnih.gov

Advanced Applications of Mal Nh Ethyl Ss Propionic Acid in Bioconjugate Research

Mal-NH-ethyl-SS-propionic Acid as a Key Linker in Antibody-Drug Conjugates (ADCs)

This compound is a cleavable linker utilized in the synthesis of ADCs. medchemexpress.comglpbio.comchemsrc.com Its structure incorporates a maleimide (B117702) group for conjugation to the antibody, a disulfide bond that is susceptible to cleavage, and a propionic acid moiety for attachment of the drug payload. The success of an ADC is highly dependent on the stability of the linker in systemic circulation and its ability to efficiently release the payload within the target cancer cells. mdpi.comfujifilm.com

Design Paradigms for Cleavable Disulfide Linkers in ADC Constructs

Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. mdpi.comfrontiersin.org Disulfide linkers, such as those derived from this compound, are a prominent class of chemically cleavable linkers. creative-biolabs.com Their design is predicated on the significant difference in the reduction potential between the extracellular environment and the intracellular compartments of tumor cells. creative-biolabs.com

The concentration of reducing agents like glutathione (B108866) (GSH) is substantially higher within the cytoplasm of tumor cells (1-10 mM) compared to the blood plasma (~5 µM). biochempeg.com This steep gradient ensures that the disulfide bond remains stable during circulation, preventing premature drug release and associated systemic toxicity. mdpi.com Upon internalization of the ADC into the target cell, the high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, liberating the active drug. creative-biolabs.com

Furthermore, the design of disulfide linkers can be refined to modulate their stability. Introducing steric hindrance near the disulfide bond, for instance by adding methyl groups, can enhance the linker's stability in circulation. creative-biolabs.com This strategic modification helps to minimize off-target toxicity and improve the therapeutic window of the ADC.

Influence on Drug-to-Antibody Ratio (DAR) and Conjugate Homogeneity Profiles

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. biomolther.org The DAR significantly impacts the ADC's efficacy, pharmacokinetics, and toxicity profile. biomolther.orgmedchemexpress.com While a higher DAR might suggest greater potency, it can also lead to increased aggregation, reduced solubility, and faster clearance from circulation. sygnaturediscovery.com

The conjugation method plays a pivotal role in determining the DAR and the homogeneity of the resulting ADC population. sygnaturediscovery.com Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying DAR values (e.g., 0, 2, 4, 6, 8). medchemexpress.com This heterogeneity can lead to inconsistent therapeutic performance. sygnaturediscovery.com

The use of linkers like this compound, often in conjunction with site-specific conjugation technologies, allows for greater control over the DAR. frontiersin.orgsygnaturediscovery.com Site-specific methods, which may involve engineering specific amino acid residues into the antibody, enable the precise attachment of the linker-drug complex to defined locations on the antibody. frontiersin.org This approach leads to a more homogeneous ADC product with a consistent DAR, ensuring predictable performance and improved therapeutic outcomes. sygnaturediscovery.com

Table 1: Impact of Conjugation Strategy on ADC Homogeneity

Conjugation MethodTypical DAR ProfileResulting ADC PopulationKey Characteristics
Traditional (e.g., Lysine (B10760008) conjugation)0-8HeterogeneousMixture of species with varying DAR and conjugation sites.
Site-Specific (e.g., Engineered Cysteines)2 or 4HomogeneousUniform DAR and defined conjugation sites.

This table provides a generalized comparison of conjugation methods and their impact on the resulting ADC product.

Mechanisms Governing Cytotoxic Payload Release within Targeted Cellular Compartments

The release of the cytotoxic payload from an ADC containing a this compound linker is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

Binding and Internalization: The ADC first binds to a specific antigen on the surface of the cancer cell and is subsequently internalized, often through receptor-mediated endocytosis. medchemexpress.com

Trafficking to Lysosomes: The ADC-antigen complex is typically trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes. mdpi.com

Reductive Cleavage: The key step for payload release from a disulfide-linked ADC is the reductive cleavage of the disulfide bond. This process is primarily driven by the high concentration of intracellular glutathione (GSH). creative-biolabs.comnih.gov The disulfide bond within the linker undergoes a thiol-disulfide exchange reaction with GSH, leading to the liberation of the drug payload. creative-biolabs.com In some cases, lysosomal processing may be required to first expose the disulfide bond before it can be reduced. creative-biolabs.com Enzymes such as protein disulfide isomerase, which can be present in cellular compartments, may also contribute to the reduction of the disulfide bond. mdpi.com

Rational Design Principles for Enhancing Therapeutic Efficacy through Linker Attributes

The linker is not merely a passive connector but an active modulator of an ADC's therapeutic properties. mdpi.comsygnaturediscovery.com Rational design of the linker, including the use of moieties like this compound, is essential for optimizing efficacy.

Key design principles include:

Balancing Stability and Cleavability: The linker must be stable enough to prevent premature drug release in circulation but labile enough to ensure efficient payload release within the target cell. fujifilm.comfrontiersin.org For disulfide linkers, this balance can be fine-tuned by modifying the steric and electronic environment around the disulfide bond. frontiersin.org

Modulating Hydrophilicity: The hydrophilicity of the linker can influence the biophysical properties of the ADC, such as solubility and aggregation. sygnaturediscovery.com More hydrophilic linkers can help to mitigate the potential for aggregation caused by hydrophobic drug payloads. biomolther.org

Site of Conjugation: The specific site on the antibody where the linker is attached can significantly impact the ADC's stability, pharmacokinetics, and efficacy. sygnaturediscovery.comfrontiersin.org Integrated linker design should therefore consider the interplay between the linker chemistry and the conjugation site. frontiersin.org

By carefully considering these attributes, researchers can engineer ADCs with an improved therapeutic index, maximizing on-target potency while minimizing off-target toxicities. mdpi.com

Extended Applications in Targeted Drug Delivery Systems

The utility of this compound and similar disulfide-containing linkers extends beyond ADCs to other targeted drug delivery platforms.

Incorporation into Stimuli-Responsive Polymeric Carriers

Disulfide bonds are increasingly being incorporated into the structure of polymeric nanocarriers to create stimuli-responsive drug delivery systems. cd-bioparticles.net These nanoparticles are designed to remain intact in the bloodstream but to disassemble and release their therapeutic cargo in response to the high glutathione concentration within tumor cells. cd-bioparticles.net

This compound can serve as a building block or a cross-linking agent in the synthesis of such reduction-sensitive nanoparticles. cd-bioparticles.net By introducing disulfide linkages into the polymer backbone or as cross-linkers, researchers can create carriers that effectively encapsulate drugs and release them specifically at the target site. cd-bioparticles.net This approach holds promise for improving the delivery of a wide range of therapeutic agents, not just the highly potent cytotoxins used in ADCs. axispharm.com

Development within Hydrogel and Biomaterial Scaffolds for Controlled Release

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for biomaterial scaffolds in tissue engineering and as vehicles for controlled drug delivery. nih.govijpsonline.com this compound serves as a sophisticated crosslinking agent in the formation of such "smart" hydrogels that can respond to specific biological stimuli.

The formation of these hydrogels involves using the dual reactivity of the linker to connect polymer chains. For instance, the carboxylic acid end can be coupled to a polymer functionalized with amine groups, while the maleimide end can react with a thiol-modified polymer. broadpharm.comwindows.net This process creates a crosslinked network that forms the hydrogel structure. The key to their advanced functionality lies in the disulfide bonds incorporated into the hydrogel matrix. whiterose.ac.ukresearchgate.net

These disulfide crosslinks are stable under normal physiological conditions but are susceptible to cleavage in the presence of reducing agents like glutathione (GSH). whiterose.ac.ukresearchgate.netresearchgate.net The intracellular concentration of GSH is significantly higher (approximately 1-10 mM) than the extracellular concentration (around 5 µM). nih.govmdpi.com This differential allows for the design of hydrogels that remain intact in circulation but degrade upon reaching the target cell's interior or a reductive disease microenvironment. biosynth.comnih.gov This degradation breaks down the hydrogel network, triggering the controlled release of encapsulated therapeutic molecules or facilitating the easy recovery of cultured cells from a biomaterial scaffold under mild, non-enzymatic conditions. whiterose.ac.uknih.gov

FeatureDescriptionImplication in Controlled Release
Crosslinking Mechanism Covalent bonds formed via maleimide-thiol and carboxyl-amine reactions using the linker.Creates a stable, water-swollen 3D polymer network capable of encapsulating cargo.
Stimulus for Release High intracellular concentration of Glutathione (GSH).Ensures that the hydrogel degrades and releases its payload primarily inside target cells.
Cleavage Chemistry Reduction of the disulfide (-S-S-) bond within the linker to two thiol (-SH) groups.Breaks the crosslinks, leading to the dissolution of the hydrogel matrix.
Payload Release Diffusion of encapsulated molecules from the degrading hydrogel.Release rate can be tuned by adjusting crosslinking density and the number of disulfide bonds.

Prodrug Strategies for Augmented Delivery of Peptides and Proteins to Biological Targets

The prodrug approach involves chemically modifying a drug to render it temporarily inactive. This inactive form is then converted into the active drug within the body, ideally at the specific site of action. mdpi.com this compound is an exemplary linker for creating sophisticated prodrugs, particularly in the form of peptide-drug conjugates (PDCs). biosynth.combeilstein-journals.org

PDCs consist of a targeting peptide, a potent drug, and a linker connecting them. The peptide component acts as a "homing device," guiding the conjugate to specific receptors overexpressed on the surface of target cells, such as cancer cells. mdpi.combeilstein-journals.org The linker, in this case, this compound, ensures the drug remains inactive and covalently attached to the peptide during circulation, minimizing off-target toxicity. nih.govmdpi.com

Upon binding to the target cell and subsequent internalization, the PDC is exposed to the highly reducing intracellular environment. The high concentration of glutathione (GSH) cleaves the disulfide bond in the linker, severing the connection between the peptide and the drug. biosynth.comnih.gov This releases the drug in its fully active form precisely where it is needed, maximizing its therapeutic effect while reducing systemic side effects. This strategy has been shown to enhance drug solubility, improve targeting, and potentially overcome mechanisms of drug resistance. cd-bioparticles.net

ComponentFunctionRole of this compound
Targeting Moiety A peptide that specifically binds to receptors on target cells.The linker's carboxylic acid or maleimide group is used to attach the peptide.
Therapeutic Payload A potent drug (e.g., a cytotoxin) that is often too toxic for systemic administration.The linker's other reactive group is used to attach the drug, keeping it inactive.
Linker Covalently connects the peptide and the drug.The disulfide bond provides a "trigger" for cleavage inside the target cell.
Activation The conjugate is internalized, and the linker is cleaved by intracellular GSH.The disulfide bond is reduced, releasing the active drug from the peptide carrier.

Methodologies for Site-Specific Bioconjugation Utilizing this compound

The effectiveness of this compound in creating complex bioconjugates stems from its heterobifunctional nature, which allows for specific, sequential chemical reactions. This enables the precise, site-specific attachment of different molecules.

The two primary reactions utilized are:

Maleimide-Thiol Conjugation : The maleimide group reacts with high specificity and efficiency with free sulfhydryl (thiol) groups, such as those on the side chain of cysteine residues in proteins and peptides. broadpharm.comthermofisher.com This reaction proceeds readily at neutral pH (6.5-7.5) to form a stable, covalent thioether bond. windows.netthermofisher.com Because cysteine is a relatively rare amino acid, targeting it allows for a high degree of site-specificity in protein modification. researchgate.net

Carboxylic Acid-Amine Conjugation : The terminal carboxylic acid group can be activated to react with primary amines, such as the side chain of lysine residues or the N-terminus of a polypeptide chain. broadpharm.comthermofisher.com This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. acs.orgthermofisher.com The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester intermediate then efficiently reacts with primary amines at physiological to slightly alkaline pH (7.2-9) to form a stable amide bond. windows.netthermofisher.com

This dual-reactivity allows for a controlled, two-step conjugation process. For example, a thiol-containing drug can first be reacted with the maleimide group of the linker. After purification, this drug-linker conjugate, which now has a free carboxylic acid, can be activated and reacted with the amine groups on a targeting protein. windows.net This methodological control is crucial for constructing well-defined and homogenous bioconjugates with optimal efficacy.

Reactive Group on LinkerTarget Functional Group on BiomoleculeResulting Covalent BondTypical Reaction pHKey Features
Maleimide Sulfhydryl / Thiol (-SH) (e.g., Cysteine)Thioether6.5 - 7.5High specificity, stable bond, rapid reaction. thermofisher.com
Carboxylic Acid (-COOH) Primary Amine (-NH₂) (e.g., Lysine, N-terminus)Amide7.2 - 9.0Requires activation (e.g., with EDC/NHS), forms a very stable bond. thermofisher.com

Advanced Analytical and Spectroscopic Characterization of Mal Nh Ethyl Ss Propionic Acid and Its Conjugates

Chromatographic Techniques for Purity Assessment and Conjugation Analysis

Chromatography is indispensable for separating and quantifying the various components of ADC formulations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the Mal-NH-ethyl-SS-propionic acid linker itself and for monitoring the progress of its conjugation to an antibody. Reversed-phase HPLC (RP-HPLC) is particularly useful for monitoring the reaction between the maleimide (B117702) group of the linker and thiol groups on the antibody. mdpi.com The reaction's progress can be followed by observing the decrease in the maleimide peak, which has a characteristic UV absorbance. rsc.org

The efficiency of the thiol-maleimide addition is pH-dependent, with optimal conditions typically between pH 7 and 7.5. mdpi.com HPLC analysis can confirm the quantitative formation of the desired conjugate and identify any side products or unreacted starting materials. mdpi.comnih.gov

Table 1: Example HPLC Parameters for Monitoring Maleimide-Thiol Conjugation

ParameterCondition
Column C18 reversed-phase
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient from 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm (for protein) and 293 nm (for maleimide)
Temperature 25°C

This table presents a typical set of starting conditions for an HPLC method; actual conditions would need to be optimized for specific ADCs.

Size-Exclusion Chromatography (SEC) is the standard method for evaluating the size variants of ADCs, such as aggregates and fragments. researchgate.netnih.gov Aggregation is a critical quality attribute as it can affect the pharmacokinetics and immunogenicity of the ADC. chromatographytoday.com The conjugation of a hydrophobic payload like one attached via this compound can increase the propensity for aggregation. lcms.cz

SEC separates molecules based on their hydrodynamic radius, with larger molecules like aggregates eluting before the monomeric ADC. nih.gov While standard SEC methods used for monoclonal antibodies can sometimes be applied, the increased hydrophobicity of ADCs often necessitates the addition of a small amount of organic modifier to the mobile phase to prevent non-specific interactions with the stationary phase and improve peak shape. nih.govlcms.cz

Table 2: Representative SEC Data for an ADC

SpeciesRetention Time (min)Peak Area (%)
High Molecular Weight Aggregates7.12.5
Monomeric ADC8.196.0
Fragments9.51.5

This table illustrates a hypothetical SEC profile of an ADC, showing the relative amounts of aggregate, monomer, and fragment species.

Hydrophobic Interaction Chromatography (HIC) is the preferred method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species for cysteine-linked ADCs. nih.govspringernature.com The principle of HIC is the separation of molecules based on their hydrophobicity. researchgate.net As more drug-linker moieties are attached to the antibody, its hydrophobicity increases, leading to stronger retention on the HIC column. tandfonline.com

A typical HIC chromatogram for an ADC linked via a this compound linker will show a series of peaks corresponding to the unconjugated antibody (DAR0), and the antibody conjugated with two, four, six, and eight drug molecules (DAR2, DAR4, DAR6, DAR8). nih.govamericanpharmaceuticalreview.com The relative area of each peak allows for the calculation of the average DAR. nih.gov HIC is considered a gentle, non-denaturing technique. americanpharmaceuticalreview.com

Table 3: Example HIC Data for DAR Calculation

Drug-Loaded SpeciesPeak Area (%)
DAR05
DAR220
DAR450
DAR620
DAR85

This table shows an example of the distribution of drug-loaded species obtained from HIC analysis. The average DAR would be calculated from this data.

Size-Exclusion Chromatography (SEC) for Evaluating Conjugate Integrity and Aggregation

Mass Spectrometry for Precise Structural Elucidation and Molecular Weight Analysis

Mass spectrometry (MS) is a powerful tool for obtaining precise molecular weight and structural information about the ADC and its components.

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used for the characterization of ADCs due to its high mass accuracy and resolution. nih.govnih.gov ESI-MS can be used to analyze the intact ADC, as well as its subunits after reduction of the disulfide bonds. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation of different ADC species prior to mass analysis. theanalyticalscientist.com

For an ADC with a this compound linker, ESI-MS can confirm the successful conjugation by detecting the mass shift corresponding to the addition of the linker-drug moiety. nih.gov Analysis of the reduced light and heavy chains can reveal the distribution of the drug on each chain. nih.gov The cleavable nature of some linkers can be exploited during MS analysis to generate payload-specific fragment ions, aiding in structural confirmation. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, often coupled with a time-of-flight (TOF) analyzer, is another valuable technique for ADC analysis. While generally providing lower resolution and mass accuracy for large molecules compared to ESI-MS, MALDI-TOF MS is a rapid method for confirming conjugation and determining the average DAR. nih.govnih.gov

MALDI-MS has been used to analyze ADCs with various linker types, including those with cleavable disulfide bonds. nih.govaacrjournals.org It can provide a snapshot of the different drug-loaded species present in a sample. rsc.org For more detailed structural information, such as identifying the specific sites of disulfide linkage, a more advanced workflow involving LC-MALDI-TOF/TOF can be employed. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its subsequent bioconjugates. Both ¹H and ¹³C NMR provide detailed information on the molecular framework, confirming the presence of key functional groups and verifying successful conjugation.

For the parent linker molecule, ¹H NMR spectra are used to confirm the integrity of the maleimide, ethyl, and propionic acid moieties. The protons on the maleimide double bond are particularly diagnostic, typically appearing as a singlet at approximately 6.8 ppm. mdpi.comscienceandtechnology.com.vn The ethyl and propionic acid groups present a series of methylene (B1212753) (-CH₂-) signals, usually as triplets or multiplets in the 2.5-4.0 ppm region, corresponding to their positions adjacent to the amide, disulfide, and carboxyl groups.

Upon successful Michael addition of a thiol-containing biomolecule (such as a cysteine residue on a protein) to the maleimide, the characteristic singlet at ~6.8 ppm disappears. mdpi.com This disappearance is a primary indicator that the conjugation reaction has occurred. Concurrently, new signals corresponding to the newly formed thioether linkage and the protons of the conjugated biomolecule will appear. ¹³C NMR complements this analysis by confirming the carbon skeleton, with distinct signals for the carbonyls of the maleimide and carboxylic acid, the carbons of the disulfide bond, and the aliphatic chain.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound Core Structure
Functional GroupProton AssignmentExpected Chemical Shift (ppm)Key Diagnostic Feature
Maleimide-CH=CH-~6.8Disappears upon conjugation with a thiol. mdpi.comscienceandtechnology.com.vn
Amide-NH->7.0 (broad)Confirms the amide linkage within the linker.
Ethyl Group-SS-CH₂-CH₂-NH-~2.8 - 3.8Complex multiplets confirming the ethyl spacer.
Propionic Acid Group-CH₂-CH₂-COOH~2.5 - 3.0Confirms the propionic acid terminus.

Spectroscopic Techniques for Reaction Pathway Monitoring and Degradation Studies

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the chemical transformations of this compound during conjugation and for studying the subsequent degradation of its bioconjugates. FTIR detects the vibrational frequencies of chemical bonds, providing a molecular fingerprint of the sample.

During the synthesis of bioconjugates, FTIR can track the progress of the reaction. For instance, when the carboxylic acid end of the linker is activated and reacted with a primary amine on a biomolecule, the formation of a new amide bond can be confirmed by the appearance of characteristic absorption peaks, such as the amide I (C=O stretch) and amide II (N-H bend) bands around 1736 cm⁻¹ and 1554 cm⁻¹, respectively. mdpi.com Similarly, the reaction of the maleimide group is evidenced by changes in the peaks associated with the imide ring and its C=C bond, such as the disappearance of the maleimide C-H vibration at approximately 696 cm⁻¹. nih.gov

FTIR is also applied in degradation studies, particularly to observe the secondary structural changes in protein conjugates following the cleavage of the disulfide bond. nih.gov While the S-S bond itself has a weak and often obscured signal in the 400-500 cm⁻¹ region, its cleavage under reducing conditions can lead to conformational changes in the protein backbone. These changes can be monitored by observing shifts in the amide I and II bands, indicating an alteration in the protein's secondary structure (e.g., α-helix, β-sheet content) as it unfolds or collapses. nih.govresearchgate.net

Table 2: Key FTIR Vibrational Frequencies for Monitoring Reactions and Degradation
Bond/GroupVibrational ModeTypical Wavenumber (cm⁻¹)Application
Amide (newly formed)C=O Stretch (Amide I)~1736Confirmation of conjugation at the carboxyl end. mdpi.com
Amide (newly formed)N-H Bend (Amide II)~1554Confirmation of conjugation at the carboxyl end. mdpi.com
Maleimide ImideC=O Stretch~1704Disappears or shifts upon thiol addition. mdpi.comnih.gov
Maleimide RingC-H Vibration~696Disappears upon thiol addition. nih.gov
Protein BackboneAmide I & II~1500 - 1700Monitors conformational changes upon S-S bond cleavage. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used method for the quantification of this compound, for monitoring the kinetics of its conjugation reactions, and for studying the degradation of its disulfide bond.

The maleimide functional group possesses a distinct chromophore that absorbs UV light, typically with a maximum absorbance (λ_max) around 295-302 nm. uu.nlnih.gov This property allows for the direct quantification of the maleimide-containing linker in solution using the Beer-Lambert law. The progress of the thiol-maleimide conjugation reaction can be monitored in real-time by observing the decrease in absorbance at this wavelength, as the reaction disrupts the chromophore's conjugated system. uu.nlrsc.org This provides a convenient way to determine reaction kinetics and conjugation efficiency.

UV-Vis spectroscopy is also central to studying the degradation or cleavage of the disulfide bond in the resulting bioconjugates. A common method is the Ellman's test, which uses 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). When the disulfide bond in the linker is cleaved by a reducing agent like glutathione (B108866) (GSH), free thiol groups are generated. These thiols react with DTNB to release a yellow-colored thiolate anion, which has a strong absorbance at 412 nm. google.comnih.gov By measuring the increase in absorbance at 412 nm over time, the rate of disulfide bond cleavage and subsequent drug release can be quantified. In more advanced applications, prodrugs are designed where the cleavage of the disulfide bond triggers a significant shift in the absorbance or fluorescence profile of an attached reporter dye, allowing for ratiometric monitoring of drug release. frontiersin.orgthno.org

Table 3: Diagnostic Wavelengths in UV-Vis Analysis
Analyte/ProcessWavelength (λ_max)Principle
Maleimide Quantification~295-302 nmDirect absorbance of the maleimide chromophore. Absorbance decreases as it reacts with a thiol. uu.nlnih.gov
Disulfide Cleavage (Ellman's Test)412 nmReleased thiols react with DTNB to produce a colored product that absorbs at 412 nm. google.comnih.gov
Disulfide Cleavage (Reporter Dye)Variable (e.g., 654 nm → 802 nm)Cleavage of the S-S bond induces a structural change in a linked dye, causing a shift in its absorbance spectrum. frontiersin.org

Bioanalytical Assays for Functional Evaluation of Bioconjugates

The ultimate purpose of bioconjugates formed using the this compound linker, particularly in the context of antibody-drug conjugates (ADCs), is to deliver a payload to a target site where the linker is cleaved to release the active molecule. cam.ac.uk A suite of bioanalytical assays is therefore essential to evaluate the functional performance of these conjugates.

Plasma Stability Assays: A critical requirement for an ADC linker is stability in the systemic circulation to prevent premature drug release, which could cause off-target toxicity. rsc.org To assess this, the ADC is incubated in plasma (e.g., human or mouse) at 37°C for various time points. The amount of intact ADC remaining is then quantified, typically using immunoaffinity capture followed by liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgnih.gov This provides crucial data on the conjugate's half-life in a biological matrix.

Payload Release Assays: These assays are designed to confirm that the linker cleaves as intended under specific physiological conditions. For disulfide linkers, cleavage is triggered by the high concentration of reducing agents like glutathione (GSH) inside cells. tandfonline.comiris-biotech.de In a typical in vitro release study, the bioconjugate is incubated in a buffer containing a physiologically relevant concentration of GSH (e.g., 1-10 mM). Aliquots are taken over time, and the amount of released payload is measured by methods such as High-Performance Liquid Chromatography (HPLC) or LC-MS. nih.govuit.no

In Vitro Cytotoxicity and Efficacy Assays: These cell-based assays evaluate the biological potency of the bioconjugate.

Target-Specific Cytotoxicity: The ADC is incubated with both antigen-positive (target) and antigen-negative (non-target) cancer cell lines. Cell viability is measured after a set period (e.g., 72-96 hours) using colorimetric or fluorometric assays (e.g., MTT, XTT, CellTiter-Glo®). An effective ADC will show high potency (a low IC₅₀ value) against target cells and significantly lower potency against non-target cells. aacrjournals.orgnih.gov

Bystander Effect Assay: For cleavable linkers, the released drug can diffuse out of the target cell and kill nearby antigen-negative tumor cells, a phenomenon known as the bystander effect. researchgate.netacs.org This is often evaluated in co-culture systems containing a mix of target and non-target cells.

Off-Target Toxicity Assays: To predict potential side effects like hematological toxicities, the ADC and its free payload are tested on healthy progenitor cells, such as hematopoietic stem cells in a colony-forming cell (CFC) assay. aacrjournals.org This helps to de-risk candidates early in the development process.

Computational and Theoretical Investigations of Mal Nh Ethyl Ss Propionic Acid Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum chemical method used to analyze the electronic structure and reactivity of molecules. researchgate.net It provides profound insights into reaction energetics and the stability of different molecular conformations, which are crucial for understanding and predicting the behavior of ADC linkers.

The conjugation of the Mal-NH-ethyl-SS-propionic acid linker to an antibody typically occurs via the Michael addition of a thiol group from a cysteine residue to the maleimide (B117702) ring. researchgate.netnih.gov DFT studies are instrumental in elucidating the mechanism and kinetics of this critical reaction. rsc.org

Mechanistic studies on the addition of thiols to N-methylmaleimide, a model for the maleimide moiety, have identified distinct transition states depending on the thiol type (alkyl vs. aryl). acs.org For alkyl thiols, the reaction tends to follow a stepwise pathway with the initial nucleophilic attack being the rate-limiting step. acs.org In contrast, aryl thiols can proceed through a more concerted pathway where proton transfer occurs concurrently with nucleophilic attack. acs.org These computational findings are supported by experimental data, including kinetic isotope effects and activation parameters. acs.org

Reacting Alkene ClassThiol TypeComputational MethodCalculated Activation Energy (kJ/mol)Reference
N-acrylamidesFluorous tagged thiolDFT (B97-D3) with NEB28 - 108 rsc.org
N-methylmaleimideAlkyl ThiolateDFT(Not specified) acs.org
N-methylmaleimideAryl ThiolateDFT(Not specified) acs.org

The disulfide bond (-S-S-) is the cleavable component of the linker, designed to break within the highly reductive intracellular environment. The stability and reactivity of this bond are influenced by its conformation, which can be thoroughly investigated using DFT. The disulfide bridge is a crucial structural element in many peptides and proteins, and its conformation dictates biological function. researchgate.net

DFT calculations can determine the preferred dihedral angles (C-S-S-C) and the rotational energy barriers of the disulfide bond. researchgate.net Studies on model disulfide compounds show that the geometry around the -S-S- bond is flexible, with multiple low-energy conformations possible. researchgate.net The local chemical environment, including steric hindrance from adjacent groups (such as methyl groups), can significantly modulate the reactivity and stability of the disulfide bond. mdpi.com This is a key consideration in linker design, as substitutions near the disulfide bond can be used to tune its stability against premature cleavage in the bloodstream while ensuring efficient payload release inside the tumor cell. mdpi.com

Elucidation of Energetics and Kinetics in Thiol-Maleimide Addition Reactions

Molecular Dynamics (MD) Simulations for Assessing Conjugate Stability and Intermolecular Interactions

Table 2: Applications of MD Simulations in ADC Research

Simulation FocusKey Insights GainedReference
Conjugate StabilityImpact of conjugation on conformational stability and aggregation propensity. researchgate.net
Linker-Payload DynamicsInfluence of linker orientation on the stability of cleavable groups. acs.org
Intermolecular InteractionsChanges in surface hydrophobicity and interactions with solvent. researchgate.net
Binding AffinityTuning of target-binding properties through computational design. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Linker Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a statistical correlation between the chemical structure of a series of compounds and their biological activity. computabio.com In the context of ADCs, QSAR models are increasingly used to guide the rational design and optimization of linkers. digitellinc.com

By analyzing large datasets from public databases, patents, and literature, QSAR models can be built to predict various properties of linkers and linker-payloads. patsnap.comthe-innovation.org These properties can include stability in plasma, rate of cleavage, and effects on ADC aggregation. digitellinc.com The models use descriptors derived from the 2D or 3D structure of the molecules, such as molecular weight, solubility, pKa, topological indices, and molecular fingerprints. patsnap.comcomputabio.com

The insights gained from QSAR can accelerate the development process by efficiently screening large virtual libraries of potential linker structures to identify candidates with optimal properties before committing to expensive and time-consuming synthesis and laboratory testing. digitellinc.comcomputabio.com This approach helps to overcome traditional challenges where linkers were often used with minimal modification. digitellinc.com

Predictive Algorithms for Bioconjugate Behavior and Selective Cleavage Event Simulation

Machine learning algorithms can be trained on extensive datasets to predict the stability of linkers under various physiological conditions. patsnap.com For example, models like ADCNet integrate features from the antibody, linker, payload, and drug-to-antibody ratio (DAR) to predict ADC activity and enhance the understanding of structure-activity relationships. the-innovation.orgthe-innovation.org Other machine learning approaches, using algorithms like XGBoost, have shown high accuracy in predicting bioconjugation outcomes, such as the final DAR for cysteine-linked conjugates. nih.gov

These predictive platforms aim to create a quantitative understanding of the bond cleavage event. researchgate.net By combining kinetic modeling with experimental data, researchers can extract rate constants for intracellular disulfide bond degradation, leading to a more precise structure-function relationship for linkers. researchgate.net This allows for the optimization of drug release kinetics to achieve maximum therapeutic effect at the target site while minimizing systemic exposure. researchgate.net

Future Perspectives and Emerging Research Directions for Mal Nh Ethyl Ss Propionic Acid Linkers

Exploration of Novel Triggering Mechanisms for Cleavable Linkers Beyond Redox Sensitivity

While the redox-cleavable disulfide bond of linkers like Mal-NH-ethyl-SS-propionic acid has proven effective, the scientific community is actively exploring a diverse array of alternative triggers to achieve greater tumor specificity and minimize off-target toxicities. cam.ac.ukscirp.org These novel mechanisms aim to exploit other unique aspects of the tumor microenvironment (TME) or to introduce external control over payload release. nih.govamericanpharmaceuticalreview.com

Enzyme-Cleavable Linkers: A prominent area of research involves linkers that are substrates for enzymes overexpressed in tumor tissues. nih.govnews-medical.net Beyond the well-established cathepsin-cleavable dipeptides like valine-citrulline (Val-Cit), new enzymatic targets are being identified. nih.govmdpi.com For instance, β-galactosidase and β-glucuronidase are enzymes found at high concentrations in certain tumors, and linkers susceptible to cleavage by these enzymes are showing significant promise. nih.govresearchgate.net Another emerging target is sulfatase, an enzyme whose activity is elevated in some cancers. nih.govresearchgate.net These enzyme-specific linkers offer the potential for highly localized drug release, contingent on the specific enzymatic profile of the target cancer. nih.govresearchgate.net

pH-Sensitive Linkers: The acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells provides another avenue for triggered drug release. nih.govpharmiweb.com While traditional acid-cleavable linkers like hydrazones have been used, they have sometimes suffered from instability in circulation. mdpi.comnih.gov Newer research focuses on developing more stable acid-labile linkers, such as silyl (B83357) ethers, which demonstrate improved plasma stability while still efficiently releasing the payload in the low-pH intracellular compartments. nih.govrsc.org

Photo-Responsive Linkers: The ability to control drug release with spatiotemporal precision using an external stimulus like light is a particularly exciting frontier. axispharm.combroadpharm.com Photo-cleavable linkers, often incorporating moieties like o-nitrobenzyl groups, can remain stable until irradiated with a specific wavelength of light (UV or near-infrared). nih.govaxispharm.comnih.gov This technology could allow for drug activation only within the illuminated tumor mass, offering an unparalleled level of control and potentially reducing systemic side effects. nih.govaxispharm.com

Other Novel Triggers: Researchers are also investigating triggers based on other physiological differences in the TME. One such strategy employs linkers sensitive to abnormally high levels of ferrous iron (Fe(II)) found in some cancer cells. nih.govnjbio.com Bioorthogonal cleavage systems represent another innovative approach, where an exogenously administered small molecule agent triggers the cleavage of the linker, providing an additional layer of control over drug release. rsc.org

Triggering MechanismExample Moiety/SystemRationale for Use in ADCsKey Research Findings
Enzyme-Cleavage β-galactosidase-cleavable linkersOverexpression of β-galactosidase in specific tumor types.ADCs with these linkers showed potent in vitro cytotoxicity, in some cases superior to standard Val-Cit linkers. nih.govacs.org
Sulfatase-cleavable linkersElevated sulfatase activity in the TME of certain cancers.Demonstrated high plasma stability and susceptibility to sulfatase cleavage, leading to effective and selective cell killing. nih.govnews-medical.net
pH-Sensitivity Silyl ether-based linkersEnhanced stability in plasma (pH 7.4) with rapid cleavage in the acidic environment of lysosomes (pH 4.5-5.0).Showed significantly longer plasma half-life compared to traditional hydrazone linkers, while maintaining potent cytotoxicity. nih.govrsc.org
Photo-Activation o-Nitrobenzyl group (UV light)External spatiotemporal control over drug release.Rapid and efficient payload release observed within minutes of UV irradiation, with minimal leakage in the absence of light. nih.govaxispharm.com
Heptamethine cyanine (B1664457) (NIR light)Deeper tissue penetration of near-infrared light for broader applicability.Effective site-specific release of payload in the illuminated tumor area. axispharm.com
Metal-Ion Activation 1,2,4-trioxolane scaffold (Fe(II))Elevated levels of unbound ferrous iron in cancer cells.Demonstrated potent in vitro cytotoxicity, comparable to established linker technologies. nih.govnjbio.com
Bioorthogonal Cleavage Tetrazine-TCO "click-to-release"Exogenous trigger provides an orthogonal layer of control, independent of tumor biology.Enables drug release in the TME, potentially effective for non-internalizing targets. rsc.org

Synergistic Integration with Advanced Site-Specific Bioconjugation Technologies

The method of attaching the linker-drug entity to the antibody is as crucial as the linker's cleavage mechanism. Traditional conjugation methods, which randomly attach linkers to lysine (B10760008) or cysteine residues, result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). This heterogeneity can lead to inconsistent pharmacokinetic profiles and a narrow therapeutic window. nih.gov

The future of ADC development lies in the synergy between advanced linkers and site-specific conjugation technologies. nih.govacs.org These technologies allow for the precise placement of a defined number of linker-payloads at specific, engineered sites on the antibody. This results in a homogeneous ADC product with predictable behavior and improved properties. nih.govmdpi.com

The stability and performance of a linker, including disulfide-based linkers like this compound, are highly dependent on the local microenvironment of its attachment site on the antibody. cam.ac.uk Site-specific conjugation allows for the selection of conjugation sites that may protect the linker from premature degradation in the bloodstream or, conversely, facilitate its cleavage upon internalization. nih.gov For example, engineering cysteine residues at specific locations can not only control the DAR but also potentially shield a disulfide linker, enhancing its circulatory stability. nih.gov

Emerging site-specific methods include:

Engineered Cysteines: Introducing cysteine residues at specific locations on the antibody backbone.

Non-Natural Amino Acids: Incorporating amino acids with unique reactive handles (e.g., azides or alkynes) that allow for bioorthogonal "click" chemistry conjugation. acs.org

Enzymatic Ligation: Using enzymes like transglutaminase or sortase to attach linkers at specific recognition sequences. nih.gov

By combining a precisely designed linker with a site-specific conjugation strategy, researchers can create next-generation ADCs with superior homogeneity, stability, and therapeutic performance. mdpi.comnih.gov

Development of Multifunctional Linker Platforms with Enhanced Control Over Release and Stability

The next generation of linkers is evolving from simple spacers to sophisticated, multifunctional platforms that offer enhanced control over the ADC's properties. polymerfactory.comnih.gov These platforms aim to address key challenges such as payload hydrophobicity, premature drug release, and the desire for higher drug loading.

Tandem-Cleavage and "Exo-Linker" Concepts: To further improve stability and reduce premature payload release, innovative linker architectures are being developed. "Tandem-cleavage" linkers require two sequential enzymatic cleavage events to release the drug, providing an extra layer of security against off-target activation. acs.orgnih.gov Another novel approach is the "exo-linker" design, where the cleavable peptide unit is repositioned. This structural rearrangement has been shown to enhance resistance to enzymatic degradation in plasma, leading to improved stability and a better safety profile. acs.orgnih.govadcreview.com

Dendritic and Branched Linkers: To increase the potency of an ADC, it is often desirable to attach more than one payload molecule per linker. Dendritic or branched linkers provide a scaffold for attaching multiple drug molecules, thereby increasing the DAR in a controlled manner. polymerfactory.comnih.gov This approach can amplify the therapeutic signal and potentially overcome drug resistance mechanisms in cancer cells. nih.gov These multifunctional platforms can be modular, allowing for the precise tuning of properties like solubility and payload release kinetics. polymerfactory.com

Linker PlatformKey FeatureAdvantage(s)
Exo-Linkers Repositioned cleavable peptide moiety. adcreview.comImproved resistance to premature enzymatic cleavage, enhanced plasma stability, reduced aggregation. acs.orgnih.gov
Tandem-Cleavage Linkers Requires two sequential cleavage events for payload release. acs.orgDramatically improved tolerability and in-vivo stability by preventing systemic release of the payload. nih.gov
Hydrophilic Linkers (e.g., PEG, Polysarcosine) Incorporation of water-soluble polymers. americanpharmaceuticalreview.comMitigates hydrophobicity of the payload, increases solubility, reduces aggregation, and can enable higher DAR. americanpharmaceuticalreview.com
Dendritic/Branched Linkers Multiple attachment points for payloads on a single linker scaffold. polymerfactory.comAllows for higher, controlled drug-to-antibody ratios (DAR); can deliver dual payloads to overcome resistance. nih.gov

Translational Challenges and Opportunities in the Clinical Development of this compound-based Systems

Despite the promise of disulfide-based linkers like this compound, their journey from the laboratory to the clinic is fraught with challenges. The primary hurdle is achieving the perfect balance between stability in circulation and efficient cleavage within the tumor. mdpi.comrsc.org

Translational Challenges:

Premature Cleavage: The disulfide bond can be susceptible to reduction by low levels of thiols in the bloodstream, leading to premature release of the cytotoxic payload and off-target toxicity. mdpi.comnih.gov This has been a significant cause of failure for some ADCs in clinical trials. mdpi.com

Interspecies Variability: The stability of linkers can differ significantly between preclinical animal models and humans, complicating the prediction of clinical outcomes. For example, some peptide-based linkers are readily cleaved in rodent plasma but are stable in human plasma, and similar discrepancies can affect disulfide linker evaluation. mdpi.comnih.gov

Manufacturing and Reproducibility: The synthesis of complex linker-payloads and their conjugation to antibodies on a large scale presents significant manufacturing challenges. Ensuring batch-to-batch consistency, purity, and yield is critical for regulatory approval and commercial viability. scirp.org

Pharmacokinetics of "Naked" Antibody: Premature cleavage not only releases the toxic payload but also results in a deconjugated antibody. The altered pharmacokinetics and potential immunogenicity of this "naked" antibody are also a concern.

Opportunities for Advancement: The challenges associated with disulfide linkers also present clear opportunities for innovation.

Steric Hindrance: Introducing bulky groups (e.g., methyl groups) adjacent to the disulfide bond can sterically hinder its reduction in the plasma, thereby increasing its stability without completely preventing its cleavage in the high-glutathione environment of the tumor cell. mdpi.comproteogenix.science

Novel Disulfide Scaffolds: Research into new disulfide-containing structures that offer a better stability-cleavage profile is ongoing. The goal is to design linkers that are more resistant to plasma thiols but highly sensitive to intracellular glutathione (B108866) concentrations. nih.gov

Combination with Advanced Platforms: Integrating sterically hindered disulfide linkers with site-specific conjugation and multifunctional platforms offers a powerful strategy to overcome current limitations. A homogeneous ADC with a stabilized disulfide linker at an optimal site is likely to have a much-improved therapeutic index. nih.govnih.gov

The future of linkers based on the this compound concept will depend on creatively addressing these translational hurdles. By designing smarter, more stable, and more specific linker systems, researchers can unlock the full potential of antibody-drug conjugates as a transformative class of cancer therapeutics.

Q & A

Q. How can researchers validate the specificity of this compound’s maleimide group in complex biological matrices?

  • Methodological Answer :
  • Conduct blocking experiments with maleimide competitors (e.g., N-ethylmaleimide) to confirm target-selective conjugation .
  • Use surface plasmon resonance (SPR) to measure binding kinetics in serum-containing vs. serum-free buffers .

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